1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene
Description
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene (molecular formula C₁₄H₁₈I₂O₄) is a diaryl ether derivative featuring a benzene core substituted with two ethoxy chains terminated by iodine atoms. This compound is structurally characterized by its aromatic ring and flexible iodoethoxy side chains, which confer unique electronic and steric properties.
The iodine substituents enhance its utility in cross-coupling reactions, radiopharmaceuticals, and as a precursor for functionalized materials. Its structural flexibility allows for tuning solubility and reactivity, making it valuable in organic and medicinal chemistry.
Properties
CAS No. |
892844-88-1 |
|---|---|
Molecular Formula |
C14H20I2O4 |
Molecular Weight |
506.11 g/mol |
IUPAC Name |
1,2-bis[2-(2-iodoethoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H20I2O4/c15-5-7-17-9-11-19-13-3-1-2-4-14(13)20-12-10-18-8-6-16/h1-4H,5-12H2 |
InChI Key |
KYYIIQHHXUPDHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCI)OCCOCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene can be synthesized through a multi-step process involving the reaction of 1,2-dihydroxybenzene with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form ethoxybenzene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Azidoethoxybenzene, thiocyanatoethoxybenzene.
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Ethoxybenzene derivatives.
Scientific Research Applications
1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene involves its ability to form stable complexes with various substrates. The iodine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ethoxy linkages provide flexibility and stability to the compound, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Cores : Benzene derivatives (e.g., this compound) exhibit π-π interactions and rigidity, whereas ethane-based analogs (e.g., 1,2-Bis(2-iodoethoxy)ethane) offer conformational flexibility .
- Substituent Effects : Iodo groups increase molecular weight and polarizability compared to methoxy or hydroxy groups. Bromo analogs (e.g., 1,2-Bis(2-bromoethoxy)ethane) are lighter but more reactive in nucleophilic substitutions .
Physical and Chemical Properties
| Property | This compound | 1,2-Bis(2-iodoethoxy)ethane | 1,2-Bis(2-bromoethoxy)ethane |
|---|---|---|---|
| Molecular Weight (g/mol) | ~530 | 369.97 | 275.97 |
| Boiling Point (°C) | >300 (decomposes) | ~250 | ~200 |
| Solubility | Low in water; soluble in DCM, THF | Moderate in acetone | High in polar aprotic solvents |
| Reactivity | Iodo groups facilitate Ullmann couplings | Faster SN2 reactions | Bromine preferred in alkylations |
Notes:
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